4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride
Description
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 4-chlorophenyl substituent at the 4-position of the piperidine ring. This compound is a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or research applications. It is listed under CAS 338408-83-6 and is categorized as a discontinued product, indicating its primary use in specialized research contexts .
Properties
IUPAC Name |
4-(4-chlorophenyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINMVPQTRMIKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Protocol
The most widely reported method involves reductive amination of 4-(4-chlorophenyl)piperidin-4-one using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C for 12–24 hours. The reaction proceeds via imine intermediate formation, followed by selective reduction to the amine. Typical yields range from 68–82%, with purity >95% after recrystallization.
Key variables :
- Ammonia source : Ammonium acetate outperforms gaseous NH3 in controlling side reactions (e.g., over-alkylation).
- Reducing agent : NaBH3CN provides superior selectivity over NaBH4, which may reduce the chlorophenyl group.
- Solvent : Methanol ensures optimal solubility, while THF or DCM leads to premature precipitation.
Industrial Modifications
A patent-pending protocol (WO2009057133A2) substitutes NaBH3CN with sodium triacetoxyborohydride (STAB) in dichloroethane at 50°C, achieving 89% yield within 6 hours. STAB’s higher stability under acidic conditions minimizes byproducts like N,N-dialkylated amines.
Grignard Reagent-Mediated Alkylation
Reaction Mechanism
This method involves reacting 4-chlorophenylmagnesium bromide with N-Boc-piperidin-4-one, followed by deprotection and amination:
- Grignard addition : 4-Chlorophenylmagnesium bromide (1.2 eq) reacts with N-Boc-piperidin-4-one in THF at −10°C, yielding N-Boc-4-(4-chlorophenyl)piperidin-4-ol (87–92% yield).
- Mitsunobu amination : The hydroxyl group is replaced with phthalimide using DIAD/PPh3, followed by hydrazinolysis to yield the primary amine.
- Salt formation : Treatment with HCl gas in ethyl acetate produces the dihydrochloride salt (mp 248–252°C).
Comparative Efficiency
| Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Grignard addition | 92 | 98 | 4 |
| Mitsunobu amination | 75 | 90 | 12 |
| Hydrazinolysis | 88 | 95 | 6 |
| Salt formation | 99 | 99.5 | 2 |
This method’s main advantage is its applicability to chiral synthesis, as evidenced by the production of enantiomerically pure (>99% ee) dihydrochloride via resolved intermediates.
Catalytic Hydrogenation Pathways
Nitrile Reduction
A two-step process converts 4-(4-chlorophenyl)piperidine-4-carbonitrile to the amine:
- Hydrogenation : H2 (50 psi) over Raney Ni in ethanol at 80°C reduces the nitrile to the primary amine (94% yield).
- Acidification : HCl/EtOAc precipitates the dihydrochloride (mp 250–254°C).
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic 4-(4-chlorophenyl)piperidin-4-amine is resolved using (−)-di-p-toluoyl-d-tartaric acid in ethanol/water, yielding the (R)-enantiomer with 98% ee. The dihydrochloride is then formed by HCl treatment (99% yield).
Enzymatic Resolution
Lipase PS-30 catalyzes the acetylation of the (S)-enantiomer in vinyl acetate, leaving the (R)-amine unreacted (92% ee, 85% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Chiral Control |
|---|---|---|---|---|
| Reductive amination | 82 | 95 | Moderate | Limited |
| Grignard alkylation | 75 | 90 | High | Excellent |
| Catalytic hydrogenation | 94 | 98 | Very high | None |
| Enzymatic resolution | 85 | 97 | Low | Excellent |
Key findings :
- Industrial settings favor catalytic hydrogenation for throughput.
- Chiral synthesis requires Grignard or enzymatic methods.
- Reductive amination remains the simplest lab-scale protocol.
Quality Control and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(4-chlorophenyl)piperidin-4-amine.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with diverse applications, particularly in pharmaceutical research. It consists of a piperidine ring, which is a common motif in many pharmaceutical drugs .
Overview
this compound is a derivative of piperidine that includes a chlorophenyl group. Piperidines are frequently found in natural products and pharmaceuticals, making them a valuable structure in drug discovery .
Applications
- Pharmaceutical Intermediate The primary application of 4-(4-chlorophenyl)piperidin-4-ol is as an intermediate in synthesizing pharmaceuticals. For example, it is used in synthesizing haloperidol, an antipsychotic medication effective in treating schizophrenia and acute psychotic states.
- Antimicrobial Research Derivatives of 4-(4-chlorophenyl)piperidin-4-ol have demonstrated antimicrobial properties. For instance, a derivative called CHP (4-phenylpiperidin-4-ol substituted pyrazole) exhibited in vitro antifungal and antibacterial activities, potentially through enhanced lipid absorption that improves the compound's pharmacological efficacy.
- Binding Affinity Studies In silico studies indicate that 4-(4-chlorophenyl)piperidin-4-ol derivatives can bind effectively to proteins involved in biological pathways. CHP has shown strong binding interactions with DNA Gyrase, Lanosterol 14α-demethylase, and KEAP1-NRF2, suggesting therapeutic applications in antimicrobial and antioxidant therapies.
- PKB Inhibitors Piperidine derivatives are used in creating inhibitors of protein kinase B (Akt) . Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of PKB, showing promise in modulating signaling pathways and inhibiting tumor growth in mice .
Research and Development
- Building Block in Chemistry 4-(4-chlorophenyl)piperidin-4-ol is used as a building block for synthesizing more complex molecules in chemistry.
- Potential Biological Activities It is investigated for potential biological activities, such as antimicrobial and anticancer properties, in biology and medicine.
- Material Development The compound is utilized in developing new materials and chemical processes in various industries.
Comparison with Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group on the piperidine ring, giving it specific chemical and biological properties. Similar compounds include:
- 4-(4-Chlorophenyl)piperidine: Lacks the hydroxyl group.
- 4-(4-Chlorophenyl)-4-aminopiperidine.
- 4-(4-Chlorophenyl)-4-piperidone: An oxidized derivative with distinct chemical behavior.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride with key analogs based on substituents, molecular formulas, molecular weights, and pharmacological relevance:
Key Differences and Implications
Substituent Position and Type: The 4-chlorophenyl group in the target compound is directly attached to the piperidine ring, whereas analogs like 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride feature a benzyl linker . Levocetirizine dihydrochloride incorporates a piperazine ring and ethoxyacetic acid moiety, enabling its antihistamine activity via H₁ receptor antagonism .
Salt Form: Dihydrochloride salts (e.g., target compound, 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride) generally exhibit higher aqueous solubility compared to monohydrochloride derivatives, which is critical for bioavailability in drug formulations .
Pharmacological Relevance :
- While the target compound lacks explicit therapeutic data in the provided evidence, Levocetirizine dihydrochloride is a well-documented antihistamine used clinically for allergic rhinitis and chronic urticaria .
- Piperidine derivatives with nitro or methoxy substituents (e.g., 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride) are often explored for anti-inflammatory or analgesic applications, though specific data for these compounds is absent in the evidence .
Biological Activity
4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural similarities with known antipsychotic agents and its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H17Cl2N
- Molecular Weight : Approximately 232.17 g/mol
- Structure : The compound features a piperidine ring substituted with a 4-chlorophenyl group and an amine functional group, which contributes to its unique biological properties and potential applications in pharmacology.
Antipsychotic Potential
Research indicates that this compound exhibits significant antipsychotic activity. Its mechanism of action is primarily linked to its interaction with dopamine receptors, particularly the D2 receptor subtype, which is crucial in mood regulation and psychotic disorders. This interaction suggests that the compound may be effective in treating conditions such as schizophrenia and bipolar disorder.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Interaction : The compound's affinity for dopamine receptors may lead to modulation of neurotransmitter release, thereby influencing mood and behavior.
- Cytochrome P450 Interaction : It has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could affect the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects.
- Binding Affinity : Studies indicate that it may bind to other receptors involved in various biochemical pathways, although specific binding studies are still required to elucidate these interactions fully.
Case Studies and Experimental Data
Several studies have explored the pharmacological profile of this compound:
- Antipsychotic Activity : In a comparative study with haloperidol, the compound demonstrated similar effects on dopamine receptor modulation, supporting its potential use as an antipsychotic agent.
- Antimicrobial Screening : In vitro tests have shown moderate activity against Salmonella typhi and Bacillus subtilis, indicating potential for further development as an antimicrobial agent .
Data Tables
Q & A
Q. What are the primary synthetic routes for 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Mannich reactions , where a ketone (e.g., 4-chloroacetophenone) reacts with formaldehyde and a secondary amine (e.g., phenethylamine hydrochloride) under acidic conditions . Optimization of temperature (60–80°C) and solvent (ethanol or methanol) is critical to minimize byproducts like unreacted amines or over-alkylated derivatives. Yields range from 87–98% under controlled stoichiometry . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures >95% purity.
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring structure and substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion validation ([M+H]⁺ expected at m/z 269.1 for the free base; +2Cl⁻ increases molecular weight to ~341.6 g/mol) .
- X-ray photoelectron spectroscopy (XPS) to verify surface functionalization in hybrid materials (e.g., amine group identification at ~399 eV binding energy) .
Q. What are the documented biological targets or mechanisms of action for this compound?
While direct data on this compound is limited, structural analogs (e.g., cetirizine dihydrochloride) act as H1-receptor antagonists with affinity for histamine receptors . Piperidine derivatives also inhibit Kv11.1 (hERG) channels (IC₅₀ ~0.4–3 µM), affecting cardiac electrophysiology . Researchers should validate target specificity via patch-clamp assays or receptor-binding studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives, such as dual agonist/antagonist effects?
Contradictions often arise from:
- Enantiomeric purity : Racemic mixtures (e.g., cetirizine) show different potencies than pure enantiomers . Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate isomers and test individually.
- Off-target effects : Screen against related receptors (e.g., serotonin 5-HT₃) using radioligand binding assays .
- Concentration-dependent activity : Perform dose-response curves (0.1–100 µM) to identify biphasic effects .
Q. What advanced strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- pH adjustment : Stability improves in slightly acidic buffers (pH 4–5), reducing hydrolysis of the piperidine ring .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
- Complexation : Cyclodextrin encapsulation (e.g., β-cyclodextrin at 1:2 molar ratio) increases solubility and reduces degradation .
Q. How can impurity profiles be rigorously analyzed, and what thresholds align with pharmacopeial standards?
- HPLC-UV/MS methods : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (10–90% over 30 min) to detect impurities at 254 nm .
- Thresholds : The European Pharmacopoeia (EP) mandates ≤0.15% for individual impurities (e.g., 4-chlorobenzophenone, CAS 134-85-0) and ≤0.5% for total impurities .
Data Contradiction and Methodological Challenges
Q. How should researchers address discrepancies in reported IC₅₀ values for hERG channel inhibition?
Discrepancies may stem from:
Q. What methodologies validate the compound’s role in leukocyte migration studies, given conflicting reports on SSAO/VAP-1 modulation?
- In vitro transwell assays : Test chemotactic responses to SSAO substrates (e.g., methylamine) with/without the compound (1–10 µM) .
- Knockdown models : Use siRNA targeting AOC3 (SSAO gene) to confirm pathway specificity .
Safety and Handling Protocols
Q. What are the critical safety precautions for handling this compound in synthetic workflows?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to potential HCl gas release during salt formation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Tables
Q. Table 1. Key Impurities and Analytical Thresholds
| Impurity Name | CAS No. | EP Threshold | Detection Method |
|---|---|---|---|
| 4-Chlorobenzophenone | 134-85-0 | ≤0.15% | HPLC-UV (254 nm) |
| Bis-alkylated byproduct | n/a | ≤0.10% | ESI-MS ([M+H]⁺ 455.2) |
| Cetirizine dihydrochloride analog | 246870-46-2 | ≤0.20% | Chiral HPLC |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
